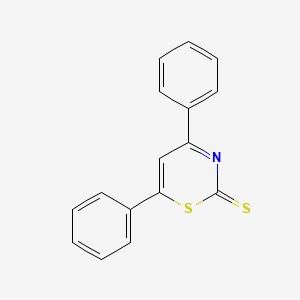
4,6-Diphenyl-2H-1,3-thiazine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diphenyl-2H-1,3-thiazine-2-thione is a heterocyclic compound that features a thiazine ring with two phenyl groups attached at the 4 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diphenyl-2H-1,3-thiazine-2-thione typically involves multicomponent reactions. One common method is the reaction of in situ-generated 1-azadienes with carbon disulfide. This reaction is often carried out under microwave irradiation at 120°C in dichloromethane, leading to the formation of the desired thiazine-2-thione .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of multicomponent reactions and microwave-assisted synthesis suggests potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 4,6-Diphenyl-2H-1,3-thiazine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Brominated or nitrated phenyl derivatives
Scientific Research Applications
4,6-Diphenyl-2H-1,3-thiazine-2-thione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 4,6-Diphenyl-2H-1,3-thiazine-2-thione involves its ability to act as a masked 1-azadiene. This property allows it to participate in various chemical reactions, such as the aza-Diels-Alder reaction, leading to the formation of complex heterocyclic frameworks. The compound’s unique structure enables it to interact with specific molecular targets and pathways, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
3,6-Dihydro-2H-1,3-thiazine-2-thiones: These compounds share a similar thiazine ring structure but differ in their substituents.
4,6-Diphenyl-2-pyrimidinyl derivatives: These compounds have a pyrimidine ring instead of a thiazine ring
Uniqueness: 4,6-Diphenyl-2H-1,3-thiazine-2-thione is unique due to its ability to act as a masked 1-azadiene, which allows it to participate in a wide range of chemical reactions. This property, combined with its phenyl substituents, makes it a versatile and valuable compound in synthetic and medicinal chemistry .
Properties
CAS No. |
84512-72-1 |
|---|---|
Molecular Formula |
C16H11NS2 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
4,6-diphenyl-1,3-thiazine-2-thione |
InChI |
InChI=1S/C16H11NS2/c18-16-17-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11H |
InChI Key |
XJUVEWADHSDHPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=S)S2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















